molecular formula C8H6BrN B119039 5-Bromoindole CAS No. 10075-50-0

5-Bromoindole

Cat. No. B119039
CAS RN: 10075-50-0
M. Wt: 196.04 g/mol
InChI Key: VXWVFZFZYXOBTA-UHFFFAOYSA-N
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Description

5-Bromoindole is a halogenated indole derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of the bromine atom at the 5-position on the indole ring structure makes it a versatile intermediate for further chemical modifications and synthesis of complex molecules 10.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through different methods. One approach involves the regioselective dibromination of methyl indole-3-carboxylate, which yields methyl 5,6-dibromoindole-3-carboxylate. This compound can be further processed to obtain the parent 5,6-dibromoindole . Another method includes the electrophilic aromatic substitution at the C-5 position of indoline, leading to the formation of 5-brominated spirobrassinol methyl ethers . Additionally, palladium-catalyzed carbonylations of unprotected bromoindoles have been performed, providing access to various indole carboxylic acid derivatives without the need for protecting groups .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using various spectroscopic techniques such as infrared (IR), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, HSQC, HMBC, COSY, NOESY, and DEPT measurements . These studies have confirmed the positions of the bromine substituents and other functional groups on the indole ring.

Chemical Reactions Analysis

This compound participates in various chemical reactions, including electrosynthesis, where poly(this compound) films are synthesized through the direct oxidation of this compound . It also undergoes [4 + 2] cyclization reactions catalyzed by N-heterocyclic carbenes, leading to the formation of spirocarbocyclic oxindoles . The bromine atom on the indole ring enhances the reactivity of the compound, making it suitable for cross-coupling chemistry and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied, revealing interesting characteristics such as good thermal stability and luminescence. Poly(this compound) films show good electrochemical behavior and are reported to be good blue-light emitters, with significant shifts in excitation and emission spectra compared to the monomer . The luminescence properties of this compound in polyvinyl alcohol (PVA) films have also been investigated, demonstrating its potential for applications in optoelectronic devices . Additionally, this compound derivatives have shown high antibacterial activity against various pathogenic Gram-negative bacteria, indicating their potential as new potent antibacterial agents10.

Scientific Research Applications

Antibacterial Properties

5-Bromoindole derivatives have been identified as potent antibacterial agents. For instance, certain this compound-2-carboxamides exhibit high antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi, with some compounds showing even higher effectiveness than standard antibiotics like gentamicin and ciprofloxacin (Mane, Patil, Biradar, & Khade, 2018).

Educational and Synthetic Utility

This compound is utilized in educational settings to enhance students' experimental abilities and foster their interest in scientific research. It serves as a starting material in comprehensive experiments involving synthesis and characterization of derivatives, demonstrating its utility in chemical education and research (Lu, Li, Shi, & Jiang, 2021).

Polymer Science

Electrosynthesis of poly(this compound) films from this compound showcases its application in the field of polymer science. These films, synthesized in specific mediums like boron trifluoride diethyl etherate, exhibit good electrochemical behavior and thermal stability, and interestingly, display blue-light emitting properties, marking their potential in electronic and photonic applications (Xu, Hou, Pu, Nie, & Zhang, 2006).

Bioactive Compound Synthesis

This compound derivatives are synthesized for potential use in biological functional analysis, acting as bioactive indole metabolites. They are particularly noted for their application in photoaffinity labeling, an important technique in biochemical studies (Murai et al., 2012).

Anticancer Research

Research into 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles has shown potential in the development of compounds with anticancer properties. These compounds are evaluated for their ability to inhibit tubulin polymerization, an important target in cancer therapy, and some have demonstrated significant activity against human cancer cell lines (Mphahlele & Parbhoo, 2018).

Marine Natural Products

Bromoindoles, including derivatives of this compound, have been isolated from marine sponges and evaluated for various biological activities. These studies highlight the importance of this compound derivatives in discovering new bioactive compounds from marine sources (Longeon et al., 2011).

Antiviral Activity

Derivatives of this compound have been explored for their antiviral properties, particularly in inhibiting the early stages of virus-cell interactions. These studies contribute to the development of new antiviral agents (Fadeeva et al., 2004).

Organic Synthesis and Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility in palladium-catalyzed carbonylation reactions, for instance, allows for the efficient synthesis of indole carboxylic acid derivatives, important in the development of central nervous system (CNS) active drugs (Kumar et al., 2004).

Safety and Hazards

5-Bromoindole may cause respiratory irritation, serious eye irritation, and skin irritation . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

5-Bromoindole is a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression . It is also a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase (TK) , which plays a key role in angiogenesis, the formation of new blood vessels from pre-existing ones .

Mode of Action

This compound interacts with its targets, GSK-3 and VEGFR-2 TK, by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the biochemical pathways regulated by these targets, leading to various downstream effects .

Biochemical Pathways

This compound affects several biochemical pathways. By inhibiting GSK-3, it can influence pathways related to metabolism, cell cycle, and gene expression . By inhibiting VEGFR-2 TK, it can affect angiogenesis . Furthermore, this compound has been shown to inhibit the formation of biofilms by Escherichia coli O157:H7 (EHEC), a pathogenic strain .

Result of Action

The inhibition of GSK-3 and VEGFR-2 TK by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the formation of biofilms by EHEC, thereby exhibiting antimicrobial activity . Moreover, certain derivatives of this compound have demonstrated antiproliferative/cytotoxic activities against various human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of halogenated indole, including this compound, by biocatalysis using halogenation enzymes, was observed at higher conversion rates and by preparation of biocatalyst from several bacteria . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

5-Bromoindole interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be synthesized in vitro by purified tryptophanase AetE from 5-bromo-l-Trp . The nature of these interactions is largely dependent on the specific biochemical context and can involve a variety of mechanisms, including enzyme inhibition or activation, binding interactions, and changes in gene expression .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the formation of biofilms by Escherichia coli O157:H7, a pathogenic strain of bacteria . This inhibition was dose-dependent and occurred without affecting the growth of planktonic cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. For instance, it has been shown to inhibit the tyrosine kinase activity of VEGFR-2, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown to dose-dependently inhibit EHEC biofilm formation, with greater concentrations leading to complete inhibition

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds have been shown to exhibit dose-dependent effects in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a product of the metabolism of 5-bromo-l-Trp by the enzyme tryptophanase AetE

properties

IUPAC Name

5-bromo-1H-indole
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InChI

InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VXWVFZFZYXOBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1Br
Source PubChem
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Molecular Formula

C8H6BrN
Record name 5-bromoindole
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DSSTOX Substance ID

DTXSID6073996
Record name 1H-Indole, 5-bromo-
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Molecular Weight

196.04 g/mol
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CAS RN

10075-50-0
Record name 5-Bromoindole
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Record name 1H-Indole, 5-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-bromoindole?

A1: The molecular formula of this compound is C8H6BrN, and its molecular weight is 196.04 g/mol.

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Researchers frequently employ spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass Spectrometry to confirm the structure and purity of synthesized this compound. [, , , , , , ]

Q3: Can you describe a synthetic route for this compound?

A3: Multiple synthetic routes exist, one common approach involves the bromination of indole. One method utilizes sodium hydrogensulfite or potassium hydrogensulfite to react with indole in alcoholic organic solvents. The resulting intermediate is then acetylated and further reacted with bromine in water, followed by a series of steps to yield this compound. This specific method claims high product quality and a simplified process. []

Q4: Are there alternative synthetic approaches to this compound beyond direct bromination of indole?

A4: Yes, researchers have explored alternative synthetic strategies. For instance, this compound can be synthesized from commercially available Boc-5-bromoindole, involving a Buchwald–Hartwig amination followed by regioselective bromination using sodium hydride. This method focuses on constructing the 1,2,3,6-tetrahydropyrrolo[3,2-e]indole core found in certain this compound derivatives. []

Q5: Has the crystal structure of this compound or its derivatives been studied?

A5: Yes, X-ray crystallography studies have been conducted on this compound derivatives. For example, the crystal structure of 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole (a this compound derivative) has provided insights into hydrogen bonding networks and π-stacking interactions within the molecule. []

Q6: What are some potential applications of this compound?

A6: this compound serves as a versatile building block in organic synthesis. It is a precursor for various pharmaceuticals, agrochemicals, and other biologically active compounds. [, , , ]

Q7: Has this compound been investigated for its anti-cancer properties?

A7: Yes, certain this compound derivatives, particularly N-alkyl-5-bromoindole derivatives, have shown moderate antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) in vitro. []

Q8: What is the role of this compound in the synthesis of Sumatriptan?

A8: Sumatriptan, an anti-migraine drug, can be synthesized using this compound as a starting material. This approach represents one of the primary synthetic routes for this medication. []

Q9: Are there any studies investigating the quorum sensing-inhibiting properties of this compound derivatives?

A9: Yes, research indicates that bromination of indole-3-carboxaldehydes, including this compound-3-carboxaldehyde, can enhance their quorum sensing inhibition (QSI) capabilities in Chromobacterium violaceum. The brominated derivatives exhibited lower IC50 values compared to the non-brominated indole-3-carboxaldehyde. []

Q10: How stable is this compound under different storage conditions?

A10: Specific stability data may vary depending on the purity and storage conditions. Generally, it's recommended to store this compound in a cool, dry place, away from direct sunlight and oxidizing agents, to minimize potential degradation.

Q11: What can you tell us about the stability of this compound-containing formulations?

A11: While specific information on formulation stability is limited in the provided research, general strategies to enhance stability and solubility of drug candidates, including this compound derivatives, often involve techniques such as:

    Q12: How do structural modifications to the this compound scaffold affect biological activity?

    A12: Structure-activity relationship (SAR) studies are crucial in medicinal chemistry. For this compound, research suggests that modifications at different positions can impact activity. For example, N-alkylation of 3,6-dibromocarbazole and this compound derivatives influenced their anti-cancer and anti-migration activity in breast cancer cell lines. []

    Q13: Have any specific modifications shown promise in enhancing the desired activity of this compound derivatives?

    A13: Yes, research on this compound-2-carboxamide derivatives as potential antibacterial agents found that substitutions at the carboxamide nitrogen significantly influenced activity. Compounds with specific substituents like phenyl and benzyl groups exhibited potent antibacterial activity against Gram-negative bacteria, even surpassing the activity of standard drugs like gentamicin and ciprofloxacin in some cases. []

    Q14: Have any computational studies been used to guide the design of this compound derivatives?

    A14: Yes, researchers have employed molecular docking studies to evaluate the binding affinity of novel this compound-2-carboxylic acid oxadiazole derivatives with the EGFR tyrosine kinase domain. These studies provide insights into potential anti-cancer activity and guide further optimization of these derivatives. []

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